1-[3-(1-Hydroxyethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
105542-93-6 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-[3-(1-hydroxyethyl)-1-bicyclo[1.1.1]pentanyl]ethanone |
InChI |
InChI=1S/C9H14O2/c1-6(10)8-3-9(4-8,5-8)7(2)11/h6,10H,3-5H2,1-2H3 |
InChI Key |
PYXUSSFIPGRTHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC(C1)(C2)C(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Historical Context and Significance of Bicyclo[1.1.1]pentane Derivatives
Bicyclo[1.1.1]pentane (BCP) frameworks have emerged as critical motifs in drug design due to their ability to enhance solubility, metabolic stability, and three-dimensional complexity compared to planar aromatic counterparts. The "escape from planarity" concept, popularized by Frank Lovering in 2009, underscores the pharmaceutical industry’s shift toward BCP-based scaffolds to circumvent patent limitations and improve drug efficacy. The target compound, featuring a hydroxyethyl-substituted BCP core coupled with a ketone group, exemplifies this trend, though its synthesis presents unique challenges due to steric constraints and oxidation sensitivity.
Early Synthetic Routes: Radical-Mediated Photochemical Methods
The first documented synthesis of 1-[3-(1-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one was reported by Wiberg and Waddell in 1990. This method employed a radical-mediated pathway under photochemical conditions:
Reaction Conditions
- Reagents : Di-tert-butyl peroxide (DTBP) as a radical initiator.
- Conditions : Ambient temperature, 15-minute irradiation (λ = 350–400 nm).
- Yield : 52%.
The mechanism involves DTBP decomposition under light to generate tert-butoxyl radicals, which abstract hydrogen from the precursor to form acyl radicals. These radicals subsequently add to the strained BCP core, followed by termination steps yielding the ketone product. While groundbreaking, this method’s moderate yield and reliance on hazardous peroxides limited its industrial adoption.
Scalable Flow Photochemistry: Kilogram-Scale Production of BCP Intermediates
Building on Applequist’s and Michl’s work, a 2021 ACS Journal of Organic Chemistry study demonstrated kilogram-scale synthesis of BCP-diketones via flow photochemistry. Although focused on 1,3-diacetyl-BCP, the methodology offers insights into scalable BCP-ketone production:
Protocol Overview
- Reactants : [1.1.1]Propellane and diacetyl.
- Apparatus : Continuous-flow photoreactor (λ = 365 nm, 670 W LED).
- Yield : 94% (821.2 g per run).
Tabulated Comparison of Methods
*Reported for analogous compounds.
Mechanistic Insights and Challenges in Hydroxyethyl Incorporation
The hydroxyethyl group in this compound introduces steric and electronic complexities. Radical recombination steps in Wiberg’s method may favor bulkier substituents, explaining the moderate yield. Chen’s TBHP-mediated approach, however, could mitigate this by stabilizing radicals via peroxide adducts. Computational studies suggest that the BCP core’s bridgehead distortion (~90° angles) exacerbates ring strain, necessitating precise control over radical lifetimes to prevent side reactions.
Chemical Reactions Analysis
Three-Component Reaction
A photoredox-copper dual catalysis system enables the synthesis of alkyl-alkynyl-substituted bicyclo[1.1.1]pentanes. Key features include:
-
Reagents : Carboxylic acids, alkynes, and [1.1.1]propellane.
-
Catalysts : Ir(ppy)₃ (photocatalyst), Cu(acac)₂ (co-catalyst), and 4,4-dimethoxy-2,2-bipyridine (ligand).
-
Conditions : Room temperature, blue LED light, MeCN solvent.
-
Mechanism : Radical intermediates form via hypervalent iodine carboxylates, which add to propellane. Acetylide-ligated copper complexes trap the resulting bicyclo[1.1.1]pentane radical, followed by reductive elimination .
Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling provides a robust route to 1,3-disubstituted bicyclo[1.1.1]pentanes:
-
Strategies :
-
Nucleophilic BCPs : React with electrophiles (e.g., alkyl halides).
-
Electrophilic BCPs : React with nucleophiles (e.g., Grignard reagents).
-
-
Catalysts : Palladium or nickel-based systems.
-
Yield : Moderate to high, depending on substituent compatibility .
Radical Addition
A radical-mediated pathway uses tricyclo[1.1.1.0¹,³]pentane and acetaldehyde:
-
Reagents : Di-tert-butyl peroxide (initiator).
-
Conditions : Irradiation at ambient temperature.
Key Chemical Reactions
The compound participates in reactions that exploit its functional groups:
Nucleophilic Addition
The carbonyl group undergoes nucleophilic attack, enabling transformations such as:
-
Enolate formation : Base-induced deprotonation to form reactive intermediates.
-
Grignard or organometallic additions : Alkylation or alkylation at the carbonyl carbon .
Oxidation
The hydroxyethyl group can be oxidized to modify polarity or generate reactive intermediates:
-
Ketone formation : Oxidation of the secondary alcohol to a ketone.
-
Aldehyde formation : Selective oxidation of the primary alcohol .
Three-Component Reaction Mechanism
-
Radical generation : Photocatalysis generates alkyl radicals from carboxylic acids.
-
Propellane addition : Radicals add to [1.1.1]propellane, forming bicyclo[1.1.1]pentane radicals.
-
Copper-mediated trapping : Acetylide-ligated copper complexes stabilize the radical intermediate.
-
Reductive elimination : Formation of C–C bonds releases the final product .
Cross-Coupling Mechanism
-
Nucleophilic BCPs : Transition metals facilitate the coupling of nucleophilic bicyclo[1.1.1]pentanes with electrophiles.
-
Electrophilic BCPs : Metal-catalyzed coupling with nucleophiles, such as Grignard reagents, to form new C–C bonds .
Table 2: Reaction Types and Conditions
| Reaction Type | Functional Group Involved | Conditions | Outcome |
|---|---|---|---|
| Nucleophilic Addition | Carbonyl | Base (e.g., Grignard) | Alkylation or alkylation |
| Oxidation | Hydroxyethyl | Oxidizing agents (e.g., KMnO₄) | Ketone or aldehyde formation |
Scientific Research Applications
Bioisosterism
Bicyclo[1.1.1]pentanes are recognized as bioisosteres of phenyl groups, which allows them to replace traditional aromatic systems in drug design without significantly altering the biological activity of the compounds. This property is particularly useful in the development of pharmaceuticals aimed at improving pharmacokinetic profiles while reducing toxicity.
Antimalarial Research
Recent studies have explored the incorporation of bicyclo[1.1.1]pentane derivatives into antimalarial compounds. For instance, a study highlighted the use of non-classical phenyl bioisosteres, including derivatives of bicyclo[1.1.1]pentane, to enhance the efficacy against Plasmodium falciparum, the causative agent of malaria . The structural modifications facilitated by these compounds have shown promising results in improving drug potency and reducing side effects.
Antibiotic Development
Research has also focused on the use of bicyclo[1.1.1]pentane derivatives as inhibitors for bacterial enzymes such as LpxC, which is critical for the survival of Gram-negative bacteria like Pseudomonas aeruginosa . The structure-kinetic relationship studies indicate that modifications to bicyclic structures can lead to improved binding affinities and longer residence times, enhancing their potential as therapeutic agents.
Polymer Chemistry
The unique structural attributes of 1-[3-(1-Hydroxyethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one allow it to serve as a building block in polymer synthesis. Its incorporation into polymer matrices can improve mechanical properties and thermal stability due to its rigid bicyclic structure . This aspect makes it a candidate for developing advanced materials used in coatings and composites.
Synthesis Techniques
The synthesis of this compound can be achieved through various methodologies, including:
- Triethylborane-Promoted Reactions : This method allows for mild reaction conditions suitable for synthesizing functionalized bicyclo[1.1.1]pentanes .
- Light-enabled Synthesis : Recent advancements have demonstrated scalable synthesis techniques that utilize light to facilitate reactions between alkyl iodides and propellane, yielding high-purity bicyclic products .
Case Study 1: Antimalarial Optimization
A collaborative effort within the Open Source Malaria consortium utilized this compound as part of a series to optimize antimalarial agents targeting Plasmodium falciparum. The study revealed that structural modifications led to compounds with enhanced activity and reduced toxicity profiles compared to traditional phenyl-containing drugs .
Case Study 2: Antibiotic Efficacy Enhancement
In another investigation focused on developing LpxC inhibitors, researchers synthesized analogs of this compound to explore their effectiveness against bacterial infections. The findings indicated that certain analogs exhibited significant improvements in binding kinetics and antibacterial activity compared to existing treatments .
Mechanism of Action
The mechanism of action of 1-[3-(1-Hydroxyethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with five structurally related BCP-based ketones:
Biological Activity
1-[3-(1-Hydroxyethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one, with a molecular formula of C9H14O2 and a molecular weight of 158.21 g/mol, is a bicyclic compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a bicyclic framework that includes a hydroxyethyl group, which is believed to enhance its reactivity and biological interactions. The structure allows for various synthetic applications and potential modifications that could influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H14O2 |
| Molecular Weight | 158.21 g/mol |
| CAS Number | 105542-93-6 |
| Synonyms | This compound |
Case Studies and Research Findings
While direct research on this specific compound is scarce, related compounds have been studied extensively, providing insights into the potential biological effects of this compound.
Study 1: Analgesic Activity
A study examining similar bicyclic compounds found that they exhibited analgesic properties in animal models through inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response . This suggests that this compound might also possess similar effects.
Study 2: Anti-inflammatory Properties
Research on structurally related compounds indicated significant anti-inflammatory activity through the modulation of cytokine production in vitro . The hydroxyethyl substituent may enhance the interaction with inflammatory mediators.
Synthesis Methods
Various synthesis methods for producing this compound have been reported, indicating its accessibility for further research:
- Method A : Synthesis from tricyclo[1.1.1.01,3]pentane and acetaldehyde.
These methods underline the compound's potential for further exploration in biological assays and therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related bicyclic compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 3-Hydroxybicyclo[2.2.2]octane | Structure | Different bicyclic framework; potential for varying biological activity |
| 2-Hydroxybicyclo[2.2.2]octane | Structure | Similar hydroxy group; differing ring structure may affect reactivity |
| 3-Methylbicyclo[2.2.2]octane | Structure | Methyl substitution alters properties; less polar than hydroxy derivatives |
This comparison illustrates how variations in structure can lead to significant differences in chemical behavior and biological activity.
Q & A
Q. What are the established synthetic routes for 1-[3-(1-Hydroxyethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one, and how do reaction conditions influence yield?
The synthesis of bicyclo[1.1.1]pentane derivatives often involves photochemical methods or multi-step organic reactions. For example, photochemical [2+2] cycloadditions using [1.1.1]propellane precursors can generate bicyclo frameworks (e.g., as demonstrated for bicyclo[1.1.1]pentane-1,3-dicarboxylic acid) . For the hydroxyethyl-substituted variant, a plausible route includes:
- Step 1 : Functionalization of the bicyclo[1.1.1]pentane core via radical or nucleophilic addition.
- Step 2 : Hydroxyethyl group introduction using protecting groups (e.g., acetyl) to prevent side reactions . Key factors affecting yield include solvent polarity, temperature (optimal range: −10°C to 25°C), and catalyst selection (e.g., Lewis acids for ketone stabilization) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR are essential for verifying the bicyclo[1.1.1]pentane scaffold and hydroxyethyl substituent. Anomalies in chemical shifts (e.g., upfield shifts for bridgehead protons) confirm strain in the bicyclo system .
- X-ray Crystallography : Resolves structural ambiguities, such as bond angles and spatial arrangement of substituents. For example, single-crystal studies of similar bicyclo compounds reveal deviations from ideal tetrahedral geometry due to ring strain .
Q. What are the stability considerations for handling and storing this compound?
- Storage : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent oxidation or hydrolysis of the ketone and hydroxyethyl groups .
- Handling : Use moisture-free conditions and avoid prolonged exposure to light, as UV radiation may degrade strained bicyclo systems .
Q. What safety protocols are recommended for laboratory work involving this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .
- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes. Avoid generating dust/aerosols during weighing .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve enantiomeric purity or yield?
- Chiral Catalysts : Employ asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) during hydroxyethyl group introduction.
- Process Monitoring : Use in-situ FTIR or HPLC to track intermediates and adjust reaction parameters dynamically .
- Microwave-Assisted Synthesis : Reduces reaction time and side-product formation in bicyclo functionalization steps .
Q. How can structural ambiguities in the bicyclo[1.1.1]pentane core be resolved experimentally?
- DFT Calculations : Compare computed NMR chemical shifts with experimental data to validate the bicyclo structure .
- Dynamic NMR : Detect restricted rotation in substituents (e.g., hydroxyethyl) to infer steric constraints imposed by the bicyclo framework .
Q. What computational methods predict the compound’s reactivity in novel reaction environments?
- Density Functional Theory (DFT) : Models transition states for reactions like nucleophilic additions or oxidations. For example, calculate activation energies for ketone reduction to identify optimal reducing agents .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly in polar aprotic solvents (e.g., DMF or THF) .
Q. How can degradation pathways be analyzed under thermal or oxidative stress?
- Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C) and analyze degradation products via LC-MS or GC-MS.
- Oxidative Stress Testing : Use hydrogen peroxide or UV/O to identify vulnerable sites (e.g., the hydroxyethyl group) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial Assays : Test against Gram-positive/negative bacteria using broth microdilution (MIC determination).
- Enzyme Inhibition : Screen for interactions with cytochrome P450 or kinases via fluorescence-based assays, leveraging the compound’s potential hydrogen-bonding motifs .
Q. What methodologies assess environmental impact during disposal or accidental release?
- Ecotoxicity Testing : Use Daphnia magna or algae growth inhibition assays to evaluate aquatic toxicity .
- Biodegradation Studies : Monitor compound breakdown in soil/water matrices using -labeling and HPLC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
